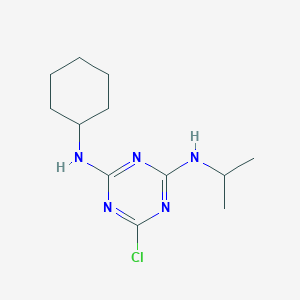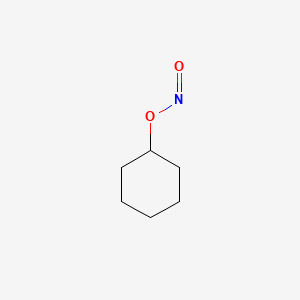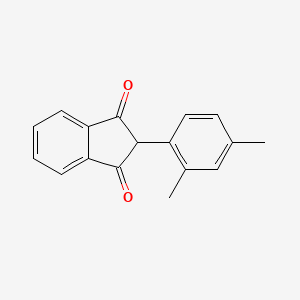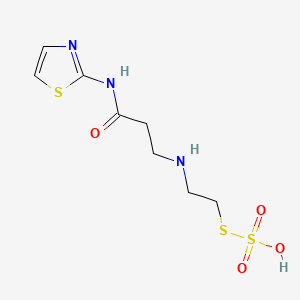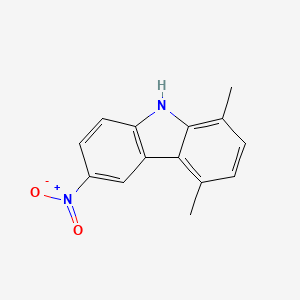
beta-Morpholinoethylmorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Morpholinoethylmorphine involves the reaction of morphine with morpholine in the presence of an appropriate catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Morpholinoethylmorphine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized forms using oxidizing agents.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Beta-Morpholinoethylmorphine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying opioid derivatives.
Biology: Researchers use this compound to study the effects of opioids on biological systems.
Medicine: It is employed in pharmacological studies to understand its antitussive and sedative effects.
Industry: this compound is used in the formulation of cough suppressants and other pharmaceutical products.
Wirkmechanismus
Beta-Morpholinoethylmorphine exerts its effects by binding to opioid receptors in the central nervous system . This binding action suppresses the cough reflex by inhibiting the transmission of signals that trigger coughing . The compound primarily targets the mu-opioid receptors, which are involved in mediating its antitussive effects .
Vergleich Mit ähnlichen Verbindungen
Morphine: A natural opioid with potent analgesic properties.
Codeine: A less potent opioid used for pain relief and cough suppression.
Ethylmorphine: An opioid analgesic and antitussive agent.
Uniqueness: Beta-Morpholinoethylmorphine is unique in its ability to suppress cough without significant analgesic effects, making it suitable for use as an antitussive agent without the risk of addiction or severe side effects associated with other opioids .
Eigenschaften
Molekularformel |
C23H30N2O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C23H30N2O4/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3 |
InChI-Schlüssel |
GPFAJKDEDBRFOS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O |
Synonyme |
7,8-didehydro-4,5 alpha-epoxy-17-methyl-3-(2-morpholinoethoxymorphinan-6 alpha-ol) homocodeine pholcodine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1213531.png)

![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1213533.png)
